2-Phenylpropyl mesylate
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Overview
Description
2-Phenylpropyl mesylate: is an organic compound that belongs to the class of mesylates, which are esters of methanesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a mesylate group. Mesylates are commonly used in organic synthesis as intermediates due to their ability to act as good leaving groups in substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl mesylate can be synthesized through the reaction of 2-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the alcohol acting as a nucleophile and attacking the sulfur atom of methanesulfonyl chloride, leading to the formation of the mesylate ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropyl mesylate primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group. It can participate in both S_N1 and S_N2 mechanisms depending on the reaction conditions and the nature of the nucleophile .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include halides (e.g., chloride, bromide), amines, and thiols.
Conditions: The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium bromide in acetone would yield 2-phenylpropyl bromide, while reaction with an amine would yield the corresponding amine derivative .
Scientific Research Applications
2-Phenylpropyl mesylate has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: In medicinal chemistry, this compound can be used to introduce functional groups into drug molecules, thereby modifying their pharmacological properties.
Biological Studies: It can be used in the study of enzyme mechanisms and protein modifications, where it serves as a substrate or inhibitor.
Mechanism of Action
The mechanism of action of 2-Phenylpropyl mesylate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The mesylate group is displaced by a nucleophile, leading to the formation of a new bond. This property is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Tosylates: Tosylates are similar to mesylates but contain a p-toluenesulfonyl group instead of a methanesulfonyl group. .
Triflates: Triflates contain a trifluoromethanesulfonyl group and are even better leaving groups than mesylates.
Uniqueness of 2-Phenylpropyl Mesylate: this compound is unique due to its specific structure, which combines the reactivity of the mesylate group with the stability and versatility of the phenylpropyl moiety. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
CAS No. |
75803-19-9 |
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Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-phenylpropyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-9(8-13-14(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
JIZDAEUWUYTROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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